molecular formula C20H24N4O B5361980 7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine

7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B5361980
M. Wt: 336.4 g/mol
InChI Key: CWBCWHWTYKKLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine, also known as BZPMP, is a newly synthesized compound that has gained significant attention in scientific research due to its potential use in the development of new drugs.

Mechanism of Action

The mechanism of action of 7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and division. This leads to the death of cancer cells and the inhibition of bacterial and fungal growth. This compound has also been shown to activate certain signaling pathways involved in the immune response, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to cell death. This compound also inhibits the activity of certain enzymes involved in DNA replication and repair, which may contribute to its anti-cancer properties. In bacterial and fungal cells, this compound disrupts the cell membrane, leading to cell death. This compound has also been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using 7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted research. Additionally, this compound has been shown to have a low toxicity profile, making it a safer alternative to other compounds. However, one limitation of using this compound in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.

Future Directions

There are several future directions for research involving 7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine. One area of focus is the development of new drugs based on the structure of this compound. Researchers are also interested in studying the mechanism of action of this compound in more detail, which may lead to the discovery of new targets for drug development. Additionally, researchers are exploring the use of this compound in combination with other compounds to enhance its effectiveness against cancer cells and bacteria.

Synthesis Methods

The synthesis of 7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine involves a series of chemical reactions. The starting materials for the synthesis include isopropyl acetate, 2-methylpyrazolo[1,5-a]pyrimidine, and benzyl bromide. The reaction involves the substitution of the bromine atom in benzyl bromide with the isopropyl group, followed by the reaction of the resulting compound with 2-methylpyrazolo[1,5-a]pyrimidine. The final step involves the introduction of the azetidine ring by reacting the intermediate compound with sodium hydride and 2-bromoethyl benzoate. The resulting compound is then purified using chromatography to obtain this compound.

Scientific Research Applications

7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine has been studied extensively in scientific research due to its potential use in the development of new drugs. It has been found to have activity against several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been found to have activity against certain types of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-methyl-7-(3-phenylmethoxyazetidin-1-yl)-5-propan-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14(2)18-10-20(24-19(21-18)9-15(3)22-24)23-11-17(12-23)25-13-16-7-5-4-6-8-16/h4-10,14,17H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBCWHWTYKKLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CC(C3)OCC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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